1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₂O₂. It is characterized by the presence of a cyclopropane ring attached to an oxolane ring and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of 1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclopropanation of an oxolane derivative followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of a cyclopropanating agent such as diazomethane or a metal carbene complex, followed by oxidation using reagents like pyridinium chlorochromate or Dess-Martin periodinane .
Chemical Reactions Analysis
1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential as a lead compound for drug development.
Medicine: It is explored for its potential therapeutic properties. Studies focus on its ability to interact with specific molecular targets and pathways in the body.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde can be compared with similar compounds such as:
1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde: This compound has a similar structure but with the oxolane ring attached at a different position. It exhibits different reactivity and properties due to the positional isomerism.
1-(Oxolan-3-yl)cyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.
This compound stands out due to its unique combination of a cyclopropane ring, an oxolane ring, and an aldehyde group, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(oxolan-3-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c9-6-8(2-3-8)7-1-4-10-5-7/h6-7H,1-5H2 |
InChI Key |
BIBYWRJTDOITCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2(CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.